molecular formula C12H19NO3 B15228874 tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

Katalognummer: B15228874
Molekulargewicht: 225.28 g/mol
InChI-Schlüssel: TZFSRKZPRIJHFU-DTWKUNHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate: is a bicyclic compound featuring a tert-butyl ester group. This compound is notable for its unique structure, which includes a nitrogen atom within a bicyclic framework. It is used in various chemical and pharmaceutical applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-azabicyclo[2.2.2]octane derivatives.

    Reaction Conditions: The key steps involve the introduction of the tert-butyl ester group and the formation of the bicyclic structure. This is often achieved through a series of reactions including esterification, cyclization, and oxidation.

    Catalysts and Reagents:

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimization: Optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products.

    Purification: Advanced purification techniques such as crystallization and chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated derivatives, which can be further utilized in chemical synthesis or pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and materials due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their function.

    Pathways Involved: It may modulate biochemical pathways related to neurotransmission, making it of interest in neurological research.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate can be compared with other similar compounds:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C12H19NO3

Molekulargewicht

225.28 g/mol

IUPAC-Name

tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)10(14)6-8/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1

InChI-Schlüssel

TZFSRKZPRIJHFU-DTWKUNHWSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1C(=O)C2

Kanonische SMILES

CC(C)(C)OC(=O)N1CC2CCC1C(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.